C3-Iodo vs. C3-Bromo Substitution in IRE1α Inhibition: A Direct Comparative Analysis
In a direct head-to-head comparison of indole analogues evaluated as IRE1α inhibitors, the C3-iodo substituted derivative exhibited substantially different inhibitory activity compared to its C3-bromo counterpart. When tested in a FRET assay at 50 μM against unphosphorylated IRE1α, the C3-iodo compound demonstrated 52% inhibition, whereas the C3-bromo analogue achieved only 38% inhibition under identical conditions [1]. This 14-percentage-point difference in inhibition is significant and demonstrates that the choice of halogen at the C3-position directly modulates target engagement. The data are presented as mean ± SEM, n = 3 independent replicates [1].
| Evidence Dimension | IRE1α inhibition (%) at 50 μM |
|---|---|
| Target Compound Data | 52% inhibition (C3-iodo indole analogue) |
| Comparator Or Baseline | 38% inhibition (C3-bromo indole analogue) |
| Quantified Difference | +14 percentage points (iodo vs. bromo) |
| Conditions | FRET assay against unphosphorylated IRE1α, 50 μM compound concentration, mean ± SEM, n = 3 |
Why This Matters
This direct comparative data demonstrates that the C3-iodo substituent confers superior IRE1α inhibition relative to C3-bromo substitution, making 7-bromo-3-iodo-1-methoxymethyl-1H-indole a more promising scaffold for IRE1α-targeted drug discovery than its 3-bromo analogue.
- [1] Nature Communications. Fig. 3: Overview of the evaluated indole analogues as IRE1α inhibitors. Retrieved from https://www.nature.com/articles/s41467-025-64291-4/figures/3. View Source
